

A Comparative Analysis of Hexaboron Dizinc Undecaoxide in Polyolefin Systems

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Hexaboron dizinc undecaoxide

Cat. No.: B077386

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Hexaboron dizinc undecaoxide, commonly known as zinc borate, is a versatile halogen-free flame retardant employed to enhance the fire safety of polymeric materials. In polyolefin systems such as polypropylene (PP) and polyethylene (PE), it functions as a multifunctional additive, not only impeding combustion but also acting as a smoke suppressant and char promoter. Its performance is particularly notable when used in conjunction with other flame retardants, exhibiting significant synergistic effects. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data.

Performance Comparison of Flame Retardants in Polypropylene

The efficacy of **hexaboron dizinc undecaoxide** is best illustrated through standardized flammability tests. The following table summarizes its performance in a polypropylene composite and compares it with neat (unfilled) polypropylene and polypropylene containing other common flame retardants like Magnesium Hydroxide (MDH) and Ammonium Polyphosphate (APP).

Formulation	Flame Retardant Loading (wt. %)	Limiting Oxygen Index (LOI) (%)	UL-94 Rating (Vertical Burn)	Char Residue @ 800°C (%)
Neat Polypropylene (PP)	0%	17.2 - 18.5[1][2]	No Rating, Dripping[1][2]	~0%[3][4]
PP/CaCO ₃ + Hexaboron Dizinc Undecaoxide + Magnesium Hydroxide (MDH)	10% + 10%	29.4[5]	Not Reported	47.2[5]
PP + Magnesium Hydroxide (MDH)	40%	25.0	V-1	Not Reported
PP + Modified Ammonium Polyphosphate (APP)	20%	27.6	V-0	Not Reported
PP + Intumescent System (APP/Pentaerythritol/Melamine)	30%	33.1	V-0	Not Reported

Note: Data is compiled from various studies and formulations may differ. Direct comparison should be made with caution.

Mechanism of Action

Hexaboron dizinc undecaoxide functions through a combination of condensed-phase and gas-phase actions during combustion.

- **Endothermic Decomposition:** When exposed to high temperatures, the hydrated form of zinc borate releases water molecules. This process is endothermic, absorbing heat from the polymer and cooling the material surface, which delays thermal degradation.
- **Formation of a Protective Layer:** Upon dehydration, the zinc borate forms a glassy, ceramic-like layer on the polymer's surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the diffusion of oxygen to the fuel source.[5]
- **Synergy with Metal Hydroxides:** When used with metal hydroxides like MDH, the zinc borate can interact with the metal oxide residue (e.g., MgO) formed during combustion. This interaction enhances the structural integrity and stability of the char layer, making it a more effective barrier against fire.[5]

The following diagram illustrates the flame retardant mechanism of **Hexaboron Dizinc Undecaoxide** in a polyolefin matrix during a fire event.

Caption: Flame retardant mechanism of **Hexaboron Dizinc Undecaoxide**.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies used to evaluate the flammability of plastics.

Limiting Oxygen Index (LOI)

- **Standard:** ASTM D2863 or ISO 4589.[6]
- **Objective:** To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support flaming combustion of a material.[6]
- **Methodology:** A small, vertically oriented specimen is ignited from the top. The oxygen/nitrogen mixture is adjusted until the flame is just extinguished. The LOI is expressed as a volume percentage of oxygen. A higher LOI value indicates better flame resistance. For example, since the air contains approximately 21% oxygen, a material with an LOI greater than 21 is considered flame retardant in ambient conditions.[6][7]

UL-94 Vertical Burn Test

- Standard: ANSI/UL 94.
- Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled conditions.
- Methodology: A rectangular test bar is held vertically and ignited at the bottom for 10 seconds. The flame is removed, and the duration of flaming is timed. A second 10-second ignition is applied. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen are recorded.[1]
- Classifications:
 - V-0: Burning stops within 10 seconds; no flaming drips are allowed.[8]
 - V-1: Burning stops within 30 seconds; no flaming drips are allowed.
 - V-2: Burning stops within 30 seconds; flaming drips that ignite the cotton are allowed.[8]
 - No Rating: The sample burns for an extended period or drips extensively, failing to meet V-2 criteria. Neat polypropylene typically falls into this category.[1]

Char Residue (Thermogravimetric Analysis - TGA)

- Standard: ASTM E1131 or ISO 11358.
- Objective: To measure the mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and the amount of non-volatile residue (char) formed.
- Methodology: A small sample is placed in a thermogravimetric analyzer. It is heated at a constant rate (e.g., 10°C/minute) under an inert atmosphere (typically nitrogen).[9] The instrument records the weight of the sample as the temperature increases. The percentage of the initial mass remaining at a high temperature (e.g., 800°C) is reported as the char residue. A higher char residue is generally indicative of a more effective condensed-phase flame retardant mechanism.[9] Neat polypropylene degrades completely, leaving almost no residue.[4]

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- To cite this document: BenchChem. [A Comparative Analysis of Hexaboron Dizinc Undecaoxide in Polyolefin Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077386#hexaboron-dizinc-undecaoxide-performance-in-polyolefin-systems]

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